7-Nitro-imidazo[1,2-A]pyridine
Overview
Description
7-Nitro-imidazo[1,2-A]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. This class of compounds is known for its diverse biological activities and applications in medicinal chemistry. The nitro group at the 7-position enhances its reactivity and potential as a pharmacophore.
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) .
Mode of Action
It’s known that imidazo[1,2-a]pyridines can be functionalized through various strategies such as transition metal catalysis, metal-free oxidation, and photocatalysis . These strategies could potentially influence the interaction of 7-Nitro-imidazo[1,2-A]pyridine with its targets.
Biochemical Pathways
Imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines are known to target essential, conserved cellular processes .
Pharmacokinetics
tuberculosis, including MDR strains, and favorable pharmacokinetics .
Result of Action
Imidazo[1,2-a]pyridines have been shown to inhibit the growth of various organisms in a dose-dependent manner .
Action Environment
The functionalization of imidazo[1,2-a]pyridines can be achieved through various strategies, including transition metal catalysis, metal-free oxidation, and photocatalysis , which could potentially be influenced by environmental factors.
Biochemical Analysis
Biochemical Properties
7-Nitro-imidazo[1,2-A]pyridine is involved in radical reactions for its direct functionalization through transition metal catalysis, metal-free oxidation, and photocatalysis strategies
Cellular Effects
Related imidazo[1,2-A]pyridine compounds have shown a wide range of biological activities, including antiulcer, anticonvulsant, anti-protozoal, anthelmintic, antiepileptic, antifungal, antibacterial, analgesic, antiviral, anticancer, anti-inflammatory, antituberculosis, and antitumor properties .
Molecular Mechanism
Imidazo[1,2-A]pyridines are known to undergo radical reactions for their direct functionalization through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Nitro-imidazo[1,2-A]pyridine typically involves the cyclization of 2-aminopyridine derivatives with nitro-substituted ketones. One common method is the condensation of 2-aminopyridine with 2-nitroacetophenone under acidic conditions, followed by cyclization to form the imidazo[1,2-A]pyridine core .
Industrial Production Methods: Industrial production often employs multicomponent reactions and oxidative coupling strategies to achieve high yields and purity. The use of metal catalysts such as palladium or copper can facilitate these reactions, although metal-free methods are also being explored for greener synthesis .
Chemical Reactions Analysis
Types of Reactions: 7-Nitro-imidazo[1,2-A]pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Oxidation: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Cyclization: Acidic or basic conditions depending on the desired product.
Major Products:
Reduction: 7-Amino-imidazo[1,2-A]pyridine.
Substitution: Various substituted imidazo[1,2-A]pyridines depending on the nucleophile used.
Scientific Research Applications
7-Nitro-imidazo[1,2-A]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its use in developing drugs targeting central nervous system disorders.
Industry: Utilized in the development of materials with specific electronic properties.
Comparison with Similar Compounds
Imidazo[1,2-A]pyridine: The parent compound without the nitro group.
7-Amino-imidazo[1,2-A]pyridine: The reduced form of 7-Nitro-imidazo[1,2-A]pyridine.
Imidazo[1,5-A]pyridine: A structural isomer with different biological properties.
Uniqueness: this compound is unique due to the presence of the nitro group, which enhances its reactivity and potential as a pharmacophore. This makes it a valuable compound for drug discovery and development .
Properties
IUPAC Name |
7-nitroimidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-10(12)6-1-3-9-4-2-8-7(9)5-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHIHNKPBMQNFSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=C2C=C1[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101307684 | |
Record name | 7-Nitroimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101307684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1234615-93-0 | |
Record name | 7-Nitroimidazo[1,2-a]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1234615-93-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Nitroimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101307684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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